molecular formula C25H21N3O6 B7772493 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate

4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate

Cat. No.: B7772493
M. Wt: 459.4 g/mol
InChI Key: MGXAOGDOJXOYRA-UHFFFAOYSA-N
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Description

4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate is a complex organic compound that combines the structural elements of 4-nitrophenol, benzyloxycarbonyl, and L-tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate typically involves the protection of the amino group of L-tryptophan with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the protected amino acid with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between the carboxyl group of L-tryptophan and the hydroxyl group of 4-nitrophenol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis and esterification reactions are applicable. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, as well as the use of automated peptide synthesizers to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Hydrogen gas with a palladium catalyst for hydrogenolysis.

Major Products Formed

    Hydrolysis: 4-nitrophenol and N-(benzyloxycarbonyl)-L-tryptophan.

    Reduction: 4-aminophenyl N-(benzyloxycarbonyl)-L-tryptophanate.

    Substitution: L-tryptophan and 4-nitrophenol.

Scientific Research Applications

4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate involves its hydrolysis by esterases or proteases, leading to the release of 4-nitrophenol and N-(benzyloxycarbonyl)-L-tryptophan. The released 4-nitrophenol can be further reduced to 4-aminophenol, which has various biological activities. The benzyloxycarbonyl group serves as a protective group that can be removed under specific conditions to yield the active amino acid .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl N-(benzyloxycarbonyl)-L-phenylalaninate: Similar structure but with phenylalanine instead of tryptophan.

    4-Nitrophenyl N-(benzyloxycarbonyl)-L-alaninate: Similar structure but with alanine instead of tryptophan.

    4-Nitrophenyl N-(benzyloxycarbonyl)-L-valinate: Similar structure but with valine instead of tryptophan.

Uniqueness

4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate is unique due to the presence of the indole ring in the tryptophan moiety, which imparts distinct chemical and biological properties. The indole ring can participate in various non-covalent interactions, making this compound particularly useful in studies of protein-ligand interactions and enzyme kinetics.

Properties

IUPAC Name

(4-nitrophenyl) 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c29-24(34-20-12-10-19(11-13-20)28(31)32)23(14-18-15-26-22-9-5-4-8-21(18)22)27-25(30)33-16-17-6-2-1-3-7-17/h1-13,15,23,26H,14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXAOGDOJXOYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937177
Record name 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16624-64-9
Record name 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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